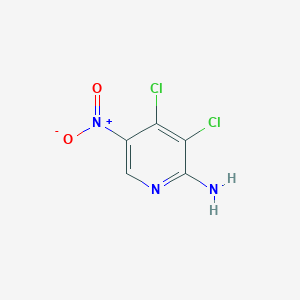
3,4-Dichloro-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2N3O2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyridine ring
Vorbereitungsmethoden
The synthesis of 3,4-Dichloro-5-nitropyridin-2-amine typically involves the nitration of 3,4-dichloropyridine followed by amination. One common method includes the reaction of 3,4-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 3,4-dichloro-5-nitropyridine is then treated with ammonia or an amine to form this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
3,4-Dichloro-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of pyridine N-oxides.
Common reagents used in these reactions include ammonia, sodium hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-5-nitropyridin-2-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-5-nitropyridin-2-amine depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,4-Dichloro-5-nitropyridin-2-amine include:
2,4-Dichloro-5-nitropyridine: Used in the synthesis of stearoyl-CoA desaturase inhibitors.
2,6-Dichloro-3-nitropyridin-4-amine: Utilized as an intermediate in organic synthesis and pharmaceuticals.
Eigenschaften
Molekularformel |
C5H3Cl2N3O2 |
|---|---|
Molekulargewicht |
208.00 g/mol |
IUPAC-Name |
3,4-dichloro-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |
InChI-Schlüssel |
RNHYZASMJWNBGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)N)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)


![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)





